![molecular formula C20H24N2O4S B4385790 2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B4385790.png)
2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide
Overview
Description
2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-phenylacetamide, commonly known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPA belongs to the class of sulfonamide compounds and is known to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties.
Mechanism of Action
The mechanism of action of MPPA is not fully understood. However, it is believed that MPPA exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins involved in the inflammatory and cancer pathways. MPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. MPPA has also been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPPA has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). MPPA has also been shown to induce cell death in cancer cells by activating the apoptotic pathway. Furthermore, MPPA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MPPA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high purity and high yield. MPPA is also a potent inhibitor of COX-2 and HDAC, making it a useful tool for studying the inflammatory and cancer pathways. However, MPPA has some limitations for lab experiments. It is a sulfonamide compound, which can be toxic to cells at high concentrations. Furthermore, the mechanism of action of MPPA is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of MPPA. One direction is to further elucidate the mechanism of action of MPPA. This will help to better understand how MPPA exerts its therapeutic effects and may lead to the development of more potent and selective inhibitors of COX-2 and HDAC. Another direction is to study the potential use of MPPA in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, the development of MPPA derivatives with improved pharmacological properties may lead to the development of novel therapeutics for a variety of diseases.
Scientific Research Applications
MPPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. MPPA has also been shown to exhibit anti-cancer and anti-tumor properties by inducing cell death in cancer cells. Furthermore, MPPA has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-14-18(27(24,25)22-12-6-3-7-13-22)10-11-19(16)26-15-20(23)21-17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHVGJUXKQWHAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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